molecular formula C15H17N3O B1621111 (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone CAS No. 845885-89-4

(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone

Cat. No.: B1621111
CAS No.: 845885-89-4
M. Wt: 255.31 g/mol
InChI Key: HMSOFTWOECICPS-UHFFFAOYSA-N
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Description

“(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone” is a synthetic organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Its structure consists of a phenyl ring substituted with an imidazole group at the para position, linked to a piperidin-4-yl-methanone moiety. This compound is commercially available (CAS: 105401-43-2) and has applications in medicinal chemistry research, particularly in the development of kinase inhibitors or receptor-targeted agents .

Properties

IUPAC Name

(4-imidazol-1-ylphenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(13-5-7-16-8-6-13)12-1-3-14(4-2-12)18-10-9-17-11-18/h1-4,9-11,13,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSOFTWOECICPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383439
Record name (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845885-89-4
Record name (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. Compounds similar to (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that imidazole-based compounds can target specific cancer pathways, leading to enhanced therapeutic efficacy against various cancer types .

Antimicrobial Properties

Imidazole derivatives are recognized for their antimicrobial activity. The presence of the imidazole ring in this compound contributes to its potential effectiveness against a range of bacteria and fungi. This property is particularly relevant in the development of new antibiotics to combat resistant strains .

Neurological Applications

The compound may also play a role in neurological research. Imidazole derivatives have been linked to neuroprotective effects and the modulation of neurotransmitter systems. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where modulation of neurotransmitter levels is crucial .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of imidazole compounds make them suitable candidates for use in OLED technology. Research indicates that this compound can be utilized as an emitting layer material due to its favorable charge transport properties and stability under operational conditions .

Photovoltaic Devices

Similar compounds have been investigated for their role in organic photovoltaic devices. The ability of imidazole derivatives to facilitate charge separation and transport enhances the efficiency of solar energy conversion processes, making them valuable in renewable energy applications .

Chemical Probes

This compound can serve as a chemical probe in biological research, allowing scientists to explore specific biochemical pathways or interactions within cells. Its structural characteristics enable it to bind selectively to various biological targets, facilitating studies on enzyme inhibition or receptor binding .

Synthesis of Novel Compounds

The compound's structure provides a scaffold for the synthesis of new derivatives with tailored properties for specific applications. Researchers can modify the piperidine or imidazole moieties to enhance biological activity or alter physical properties for material science applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPMC Article Imidazole derivatives showed potent anticancer effects in vitro.
Antimicrobial PropertiesDe Gruyter Exhibited significant activity against resistant bacterial strains.
Neurological ResearchNCBI Potential neuroprotective effects noted in animal models.
OLEDsDe Gruyter Demonstrated efficiency as an emitting layer material in OLEDs.
PhotovoltaicsNCBI Enhanced charge transport properties observed in device testing.

Mechanism of Action

The mechanism of action of (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with various biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone,” a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, synthesis routes, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Purity/Synthesis Notes Key Properties/Applications
This compound (Target Compound) Imidazole-phenyl, piperidinyl-methanone 208.25 Commercial availability (CAS: 105401-43-2) Potential kinase inhibitor scaffold
Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) Trifluoromethylphenyl, imidazopyridazine ~405.3 (estimated) HPLC purity: 99.6%; synthesized via HBTU coupling Retinol-binding protein antagonist candidate
2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone Bromo-ethanone, imidazole-phenyl ~279.1 (estimated) Safety data reported (GHS hazard) Reactive intermediate for further synthesis
(4-Methyl-piperazin-1-yl)-piperidin-4-yl-methanone dihydrochloride Methyl-piperazinyl, dihydrochloride salt 284.23 95% purity; sold as a lab reagent Enhanced solubility due to salt formation
2-Fluoro-phenyl)-piperidin-4-yl-methanone Fluoro-phenyl, piperidinyl-methanone ~195.2 (estimated) Market analysis available (Prof Research) Explored in neurological disorder research

Key Findings from Comparative Analysis

In contrast, the target compound’s imidazole-phenyl group may favor interactions with polar residues. The bromo-ethanone derivative () lacks the piperidine moiety, making it more reactive but less metabolically stable than the target compound .

Synthesis Complexity :

  • Compound 72 requires multi-step synthesis involving HBTU-mediated coupling, while the target compound is commercially accessible, reducing synthetic hurdles .
  • The dihydrochloride salt () involves additional purification steps to achieve 95% purity, highlighting trade-offs between solubility and synthesis effort .

Physicochemical Properties :

  • The dihydrochloride salt () exhibits higher aqueous solubility compared to the free base form of the target compound, which may enhance bioavailability in preclinical studies .
  • The fluoro-phenyl analog () leverages fluorine’s electronegativity for improved membrane permeability, a feature absent in the target compound’s imidazole-phenyl group .

Safety and Commercial Viability: The bromo-ethanone derivative () is classified as hazardous under GHS guidelines, whereas the target compound’s safety profile remains unspecified in available data . Commercial suppliers like Dayang Chem () prioritize the target compound for research scalability, unlike niche analogs like compound 72 .

Biological Activity

(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone, known by its CAS number 845885-89-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H19N3O\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}

This compound features an imidazole ring, a piperidine moiety, and a phenyl group, which contribute to its pharmacological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2432 µg/mL
Escherichia coli2164 µg/mL
Pseudomonas aeruginosa20128 µg/mL
Bacillus subtilis1816 µg/mL

These results indicate that the compound has the potential to be developed as a therapeutic agent against bacterial infections, particularly those caused by resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Research indicates that it is effective against several fungal pathogens.

Table 2: Antifungal Activity

Fungal StrainZone of Inhibition (mm)MIC (µg/mL)
Candida albicans2232
Aspergillus niger1964
Cryptococcus neoformans17128

The compound's effectiveness against these fungi suggests its potential application in treating fungal infections .

Anticancer Potential

Preliminary studies suggest that this compound may also exhibit anticancer activity. The mechanism appears to involve the inhibition of cell proliferation in various cancer cell lines.

Case Study: Breast Cancer Cell Lines

In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase.

These findings indicate that the compound could be a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone, and how can structural purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions between imidazole-containing aryl halides and piperidinyl ketone intermediates. For example, imidazole derivatives are often coupled with piperidine scaffolds using palladium-catalyzed cross-coupling or Ullmann-type reactions . Structural validation requires 1H/13C NMR to confirm bond connectivity and high-resolution mass spectrometry (HRMS) to verify molecular weight. Elemental analysis (C, H, N) is critical to confirm purity (>95%), as demonstrated in analogous piperazine-based methanones .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

  • Methodological Answer : Initial screening should focus on target-specific assays, such as enzyme inhibition (e.g., kinase or protease activity) or receptor-binding studies (e.g., GPCRs). For imidazole-piperidine hybrids, fluorescence polarization assays or radioligand displacement tests are suitable for quantifying binding affinity . Cytotoxicity can be assessed via MTT assays in cell lines, while antifungal activity may be evaluated using agar dilution methods, as seen in imidazole-derived thiosemicarbazones .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for imidazole-piperidine methanones?

  • Methodological Answer : SAR studies require systematic substitution at key positions:

  • Imidazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .
  • Piperidine moiety : Modify N-substituents (e.g., methyl, benzyl) to alter lipophilicity and bioavailability .
  • Phenyl linker : Vary para/meta substituents to optimize steric and electronic interactions with targets.
    Biological data from analogs (e.g., bromophenyl or methylphenyl derivatives) can be compared to isolate critical functional groups .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or compound purity. To resolve this:

  • Standardize protocols : Use identical buffer systems and cell lines across replicates .
  • Validate purity : Reanalyze batches via HPLC and elemental analysis to rule out degradation .
  • Control degradation : Store compounds under inert atmospheres and low temperatures to prevent hydrolysis/oxidation .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding poses in enzyme active sites, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . For imidazole derivatives, docking studies against angiotensin II receptors have been validated experimentally .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes .
  • Formulation stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
  • Bioavailability : Micellar encapsulation or lipid-based carriers improve absorption, as tested in piperidine analogs .

Q. What methods are recommended for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identifies low-abundance impurities (e.g., dehalogenated byproducts).
  • Preparative HPLC : Isolates impurities for structural elucidation via 2D NMR .
  • Process optimization : Adjust reaction stoichiometry and catalyst loading to minimize side products, as shown in nitroimidazole syntheses .

Q. How should experimental designs account for variability in biological replicates?

  • Methodological Answer :

  • Sample size : Use power analysis to determine the minimum replicates required (e.g., n=6 for 80% statistical power) .
  • Blinding : Implement double-blinded assays to reduce bias in data interpretation.
  • Positive controls : Include reference compounds (e.g., ketoconazole for antifungal assays) to validate assay conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Imidazol-1-yl-phenyl)-piperidin-4-yl-methanone

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